An In-Depth Technical Guide to the Structure of N-(2,4-Dinitrophenyl)-DL-norvaline
An In-Depth Technical Guide to the Structure of N-(2,4-Dinitrophenyl)-DL-norvaline
Abstract: This technical guide provides a comprehensive examination of the chemical structure of N-(2,4-Dinitrophenyl)-DL-norvaline (DNP-DL-norvaline). It delineates the constituent moieties—the DL-norvaline core and the 2,4-dinitrophenyl reporter group—and details the covalent linkage forged through nucleophilic aromatic substitution. This document provides field-proven methodologies for the synthesis and structural characterization of DNP-DL-norvaline using spectroscopic and chromatographic techniques, offering insights into the causal relationships behind experimental protocols. It is intended for researchers, chemists, and drug development professionals engaged in amino acid analysis, peptide sequencing, and related fields.
Foundational Principles: Deconstructing DNP-DL-norvaline
N-(2,4-Dinitrophenyl)-DL-norvaline is a synthetic derivative of the amino acid norvaline. Its significance in biochemical analysis stems from the pioneering work of Frederick Sanger, who utilized its core reaction to sequence the protein insulin.[1][2] The covalent attachment of the 2,4-dinitrophenyl (DNP) group to the amino acid serves two primary functions: it creates a stable, acid-resistant tag at the N-terminus of a peptide, and it introduces a potent chromophore, rendering the molecule brightly colored for easy detection and quantification.[3][4] Understanding the structure of DNP-DL-norvaline requires a granular analysis of its two fundamental components and the bond that unites them.
The Amino Acid Core: DL-Norvaline
Norvaline (IUPAC name: 2-aminopentanoic acid) is a non-proteinogenic α-amino acid with a five-carbon, unbranched aliphatic side chain.[5] It is a structural isomer of the more common branched-chain amino acid, valine.[6]
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Structure: The core structure consists of a central alpha-carbon covalently bonded to a hydrogen atom, a carboxyl group (-COOH), an amino group (-NH2), and a propyl side chain (-CH2CH2CH3).
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Chirality: The alpha-carbon is a chiral center, meaning norvaline exists as two stereoisomers: D-norvaline and L-norvaline. The "DL" designation in DL-norvaline signifies that the compound is a racemic mixture, containing equal amounts of both the D- and L-enantiomers.[7][8]
The physical and chemical properties of the parent amino acid are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₁NO₂ | [7][8][9] |
| Molecular Weight | 117.15 g/mol | [8][9][10] |
| IUPAC Name | 2-aminopentanoic acid | [8] |
| CAS Number | 760-78-1 | [7][8] |
The Reporter Moiety: 2,4-Dinitrophenyl (DNP) Group
The 2,4-dinitrophenyl (DNP) group is the functional component derived from 1-fluoro-2,4-dinitrobenzene (FDNB) , famously known as Sanger's Reagent .[1][3]
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Structure: The DNP group is an aromatic phenyl ring substituted with two nitro groups (-NO₂) at positions 2 and 4 relative to the point of attachment.
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Functionality: The strong electron-withdrawing nature of the two nitro groups makes the carbon atom attached to the fluorine in FDNB highly electrophilic and susceptible to nucleophilic attack.[4] Once attached to an amino acid, the DNP group acts as a robust chromophore, absorbing light strongly in the visible spectrum, which results in a characteristic yellow color.[2] This property is fundamental to its utility in colorimetric detection and chromatography.[3]
Synthesis and Covalent Structure: The Sanger Reaction
The structure of DNP-DL-norvaline is the product of a classic nucleophilic aromatic substitution reaction.[4] The amino group of DL-norvaline acts as the nucleophile, attacking the electron-deficient C1 carbon of the FDNB ring and displacing the fluoride ion, a good leaving group.
Reaction Mechanism and Rationale
The reaction is typically conducted under mildly alkaline conditions (e.g., using sodium bicarbonate), a critical choice rooted in mechanistic principles.[2] The base deprotonates the amino group (-NH₃⁺ to -NH₂) of the norvaline, neutralizing its charge and exposing the lone pair of electrons on the nitrogen atom. This significantly enhances its nucleophilicity, enabling it to effectively attack the aromatic ring of FDNB. The resulting covalent bond between the norvaline nitrogen and the phenyl ring is highly stable and resistant to the harsh conditions of acid hydrolysis used to break peptide bonds.[1][3]
Caption: Synthesis of DNP-DL-norvaline via nucleophilic aromatic substitution.
The final structure, 2-[(2,4-dinitrophenyl)amino]pentanoic acid , covalently links the aliphatic amino acid chain to the aromatic reporter group.[11][12]
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₃N₃O₆ | [4][11][12] |
| Molecular Weight | 283.24 g/mol | [4][11][12] |
| IUPAC Name | 2-[(2,4-dinitrophenyl)amino]pentanoic acid | [11] |
| CAS Number | 31356-37-3 | [11][12] |
Structural Elucidation and Self-Validating Protocols
Confirming the structure of DNP-DL-norvaline requires a multi-pronged analytical approach. The protocols described below are designed as self-validating systems, where the results from one technique corroborate the findings of another.
Experimental Protocol 1: Synthesis of DNP-DL-norvaline
This protocol adapts the standard Sanger method for the specific synthesis of DNP-DL-norvaline.
Objective: To covalently attach a DNP group to DL-norvaline.
Materials:
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DL-Norvaline (CAS: 760-78-1)
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1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent)
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Sodium Bicarbonate (NaHCO₃)
-
Ethanol
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Diethyl Ether
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Hydrochloric Acid (HCl), 2 M
-
Deionized Water
Methodology:
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Dissolution: Dissolve 100 mg of DL-norvaline in 5 mL of a 4% (w/v) sodium bicarbonate aqueous solution. This creates the necessary alkaline environment to deprotonate the amino group.
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Reagent Addition: In a separate vial, dissolve 1.1 equivalents of FDNB (approx. 160 mg) in 10 mL of ethanol. Add this solution dropwise to the stirring norvaline solution.
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Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. The solution will develop a distinct yellow color as the DNP-norvaline forms.
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Quenching & Extraction: After the reaction, reduce the volume under vacuum to remove the ethanol. Add 10 mL of deionized water and extract twice with 15 mL of diethyl ether to remove any unreacted FDNB. Discard the ether layers.
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Precipitation: Cool the remaining aqueous solution in an ice bath and acidify slowly with 2 M HCl until the pH is ~1-2. The yellow DNP-DL-norvaline product is insoluble in acidic aqueous solution and will precipitate out.
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Isolation & Drying: Collect the yellow precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield DNP-DL-norvaline.
Analytical Workflow for Structural Verification
The synthesized product must be analyzed to confirm its identity and purity.
Caption: A self-validating workflow for DNP-DL-norvaline characterization.
A. Thin-Layer Chromatography (TLC):
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Rationale: A rapid, qualitative method to assess reaction completion and purity. The yellow color of the DNP-derivative allows for visual tracking.
-
Protocol: Spot the dissolved product on a silica gel TLC plate. Elute with a solvent system like chloroform:methanol:acetic acid (90:8:2). The DNP-DL-norvaline should appear as a single yellow spot, distinct from the starting materials.
B. High-Performance Liquid Chromatography (HPLC):
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Rationale: Provides quantitative purity assessment and is the standard for separating DNP-amino acids.[7][9]
-
Protocol: Use a reverse-phase C18 column. Elute with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid). Monitor the eluent at ~360 nm, the characteristic absorbance wavelength for DNP derivatives. A pure sample will yield a single major peak.
C. Mass Spectrometry (MS):
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Rationale: Provides definitive confirmation of the molecular weight.
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Expected Result: In electrospray ionization (ESI) mass spectrometry, the negative ion mode should show a prominent peak at m/z 282.23, corresponding to the deprotonated molecule [M-H]⁻. The positive ion mode should show a peak at m/z 284.24 [M+H]⁺. This directly validates the successful covalent addition of the DNP group (MW 167.12 g/mol ) to norvaline (MW 117.15 g/mol ) with the loss of HF.
D. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
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Rationale: Provides detailed structural information, confirming the covalent linkage and the integrity of both the norvaline and DNP moieties.[11]
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Expected Spectrum (in DMSO-d₆):
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Aromatic Protons (DNP group): Three distinct signals in the downfield region (~8.0-9.0 ppm). The proton adjacent to the amino linkage will be shifted upfield compared to the other two due to the electron-donating effect of the nitrogen.
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Amine Proton (-NH-): A broad signal, typically coupled to the alpha-proton.
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Alpha-Proton (-CH-): A multiplet around 4.0-4.5 ppm, shifted downfield due to the adjacent electron-withdrawing DNP group.
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Aliphatic Protons (Propyl Chain): A series of multiplets in the upfield region (~0.8-1.8 ppm), characteristic of the -CH₂-CH₂-CH₃ chain. The terminal methyl group (-CH₃) will appear as a triplet around 0.9 ppm.
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The combination of these techniques provides an unambiguous and trustworthy confirmation of the DNP-DL-norvaline structure.
Conclusion
The structure of N-(2,4-Dinitrophenyl)-DL-norvaline is a well-defined conjugate of the amino acid DL-norvaline and a 2,4-dinitrophenyl reporter group, linked by a stable N-C bond. Its synthesis via the Sanger reaction is a robust and mechanistically understood process. The molecule's key structural features—a chiral aliphatic core and an aromatic chromophore—are readily verified through a logical sequence of chromatographic and spectroscopic analyses. This guide provides the foundational knowledge and actionable protocols for professionals working with this classic and still-relevant biochemical tool.
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Vedantu. Sangers reagent is used for the identification of A class 11 chemistry CBSE. Available at: [Link]
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G-Biosciences. DNFB-Sanger's reagent for detection of free amino acids. Available at: [Link]
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Quora. How does Sanger's reagent work?. Available at: [Link]
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PubChem. DL-norvaline. National Center for Biotechnology Information. Available at: [Link]
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Nobel Prize Outreach. Frederick Sanger - The chemistry of insulin. Available at: [Link]
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Anson, C. E., et al. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products. Carbohydrate Research, 516, 108564. Available at: [Link]
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Fujiwara, S., et al. (1962). Nuclear Magnetic Resonance Spectra of Amino Acids and their Derivatives. I. DNP Amino Acids. Bulletin of the Chemical Society of Japan, 35(10), 1658-1661. Available at: [Link]
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PubMed. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Available at: [Link]
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